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molecular formula C8H19N3 B1269659 2-(4-Ethylpiperazin-1-yl)ethanamine CAS No. 4489-46-7

2-(4-Ethylpiperazin-1-yl)ethanamine

Cat. No. B1269659
M. Wt: 157.26 g/mol
InChI Key: SHUQIGHJQMJUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05814634

Procedure details

To a solution of 1-piperazineethanol(2.28 g) in acetone(40 ml) were added bromoacetonitrile(2.40 g) and potassium carbonate(5.53 g) and then the mixture was stirred at room temperature for 4 hours. After the reaction, the reaction mixture was washed with saturated brine and water successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. To the residue dissolved in methanol(60 ml) were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g), and then the mixture was stirred at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved in chloroform. After a filtration, the filtrate was concentrated, thereby yielding 1.17 g (41%) of 4-(2-aminoethyl)-1-ethylpiperazine.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.BrCC#[N:13].C(=O)([O-])[O-].[K+].[K+].C[C:21]([CH3:23])=O>>[NH2:13][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][N:4]([CH2:21][CH3:23])[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
N1(CCNCC1)CCO
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with saturated brine and water successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
To the residue dissolved in methanol(60 ml)
ADDITION
Type
ADDITION
Details
were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
After a filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCN1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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